3-phenyl-3,4-dihydro-2H-naphthalen-1-one
Description
Properties
CAS No. |
14944-26-4 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H14O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2 |
InChI Key |
HNDSZALVIVDDGH-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Substituents on the naphthalenone backbone significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: Hydroxylated derivatives (e.g., 4,8-dihydroxy) exhibit antifungal activity due to hydrogen-bonding interactions with microbial targets . Fluorinated analogs (e.g., 5,7-difluoro) display enhanced metabolic stability, making them suitable for drug development .
Synthetic vs. Natural Sources: Hydroxylated and methoxylated naphthalenones are often isolated from marine fungi (e.g., Microsphaeropsis and Leptosphaerulina spp.), highlighting their ecological role in microbial defense . Halogenated and alkylated derivatives are typically synthetic, optimized for industrial applications (e.g., agrochemicals, dyes) .
Physicochemical Properties: Polar groups (e.g., hydroxyl, methoxy) enhance water solubility, as seen in (+)-Leptothalenone A (logε 3.91 at 222 nm) . Bulky substituents (e.g., phenyl, bromo) increase molecular weight and melting points, affecting crystallization and purification processes .
Antifungal and Antimicrobial Activity
Industrial and Pharmaceutical Relevance
Preparation Methods
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation remains a cornerstone for constructing the tetralone framework. In a representative procedure, naphthalen-1-ol undergoes electrophilic substitution with 1,2-dichlorobenzene in the presence of anhydrous AlCl₃ at 80–90°C for 6 hours, yielding 4-(3,4-dichlorophenyl)-3,4-dihydro-naphthalen-1(2H)-one as a key intermediate. While this method provides a robust pathway for aryl substitution, its applicability to 3-phenyl derivatives requires careful modulation of electrophilic partners and Lewis acid catalysts.
Knoevenagel Condensation
Microwave-Assisted Synthesis
Solvent-Free Microwave Irradiation
Microwave irradiation under solvent-free conditions significantly enhances reaction efficiency. A mixture of 3,4-dihydro-naphthalen-1(2H)-one, benzaldehyde derivatives, and ammonium acetate irradiated at 50% power (300 W) for 60 seconds produced 3-phenyl-3,4-dihydro-2H-naphthalen-1-one analogs with 92% yield and >99% purity. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.
Optimization of Microwave Parameters
Systematic variation of microwave power (20–50%) and irradiation time (30–120 seconds) revealed optimal conditions at 50% power for 60 seconds (Table 1). Prolonged exposure beyond 90 seconds led to decomposition, underscoring the need for precise parameter control.
Table 1. Microwave-Assisted Synthesis Optimization
| Power (%) | Time (s) | Yield (%) | Purity (%) |
|---|---|---|---|
| 20 | 90 | 62 | 95 |
| 30 | 75 | 78 | 97 |
| 50 | 60 | 92 | >99 |
Solvent-Free and Green Chemistry Methods
Mechanochemical Approaches
Ball-milling techniques have been adapted for solvent-free synthesis, utilizing solid-state reactions between tetralone precursors and phenylboronic acids. Preliminary results indicate 85% yield after 2 hours of milling at 30 Hz, though crystallinity challenges necessitate post-processing recrystallization from methanol.
Catalytic Hydrogenation
Catalytic hydrogenation of 3-phenylnaphthalen-1-ol over Pd/C (5% wt) in ethanol at 50 psi H₂ for 12 hours provides an alternative route, achieving 88% yield. However, this method requires high-pressure equipment and exhibits sensitivity to substituent electronic effects.
Comparative Analysis of Methodologies
Microwave-assisted synthesis outperforms conventional methods in yield (92% vs. 78%), reaction time (60 seconds vs. 4 hours), and environmental impact (E-factor: 0.1 vs. 2.3). Crystallographic analyses confirm that microwave-derived products exhibit superior phase purity, with intramolecular C–H···O hydrogen bonding stabilizing the ortho-substituted phenyl configuration . In contrast, Friedel-Crafts methods introduce regioselectivity challenges, often requiring costly purification steps to isolate the 3-phenyl isomer.
Q & A
Q. What are the common synthetic routes for 3-phenyl-3,4-dihydro-2H-naphthalen-1-one, and what catalysts are typically employed?
The compound is synthesized via Claisen-Schmidt condensation between 3,4-dihydro-2H-naphthalen-1-one and benzaldehyde derivatives. Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts are used to facilitate keto-enol tautomerism and aldol addition. For example, analogous chalcone derivatives were synthesized using aryl aldehydes and 3,4-dihydro-2H-naphthalen-1-one under reflux conditions . Optimization of solvent systems (e.g., ethanol or methanol) and reaction times (6–24 hours) is critical for yield improvement (typically 50–75%) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Provides precise bond lengths and angles (e.g., C=O bond at 1.21 Å, phenyl ring torsion angles <5°) .
- NMR spectroscopy: Characteristic signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.5–3.2 ppm (dihydro-naphthalenone methylene groups) .
- Computational validation: PubChem-derived InChI keys and molecular formula cross-referencing ensure consistency with theoretical data .
Q. What preliminary biological assays are used to evaluate this compound derivatives?
Initial screening includes:
- Enzyme inhibition assays: Cytochrome P450 or kinase inhibition studies at µM concentrations .
- Cytotoxicity testing: MTT assays against cancer cell lines (e.g., IC₅₀ values reported for analogs like 6-hydroxy derivatives) .
- Receptor binding studies: Radioligand displacement assays for GPCR targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or biological activity reports for this compound?
Contradictions arise from:
- Solvent polarity effects on NMR chemical shifts. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and standardized protocols .
- Biological assay variability: Control for cell line specificity (e.g., HepG2 vs. HEK293) and normalize results to reference inhibitors .
- Stereochemical impurities: Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers and reassess activity .
Q. What strategies optimize the enantiomeric purity of this compound derivatives?
Key methods include:
- Asymmetric catalysis: Use of L-proline or BINOL-derived catalysts to induce >90% enantiomeric excess (ee) .
- Kinetic resolution: Lipase-mediated hydrolysis of racemic mixtures .
- Chiral chromatography: Preparative HPLC with cellulose-based stationary phases .
Q. How does the phenyl substituent influence the compound’s reactivity compared to halogenated analogs?
The phenyl group enhances π-π stacking in crystal lattices, increasing melting points (mp 120–140°C vs. 90–110°C for bromo analogs) . Electrophilic substitution reactions (e.g., nitration) occur preferentially at the para position of the phenyl ring, while halogenated analogs undergo nucleophilic aromatic substitution .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for assessing purity in dihydronaphthalenone derivatives?
- High-performance liquid chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
- Gas chromatography-mass spectrometry (GC-MS): Identifies volatile byproducts (e.g., unreacted aldehydes) .
- Elemental analysis: Validates C, H, and O content within 0.3% of theoretical values .
Q. How do researchers design toxicity studies for this compound?
Follow OECD guidelines:
- Acute toxicity: LD₅₀ determination in rodents via oral or dermal exposure .
- Genotoxicity: Ames test for mutagenicity and comet assay for DNA damage .
- Metabolic stability: Liver microsome assays to predict in vivo clearance .
Comparative Structural Analysis
Q. How does this compound differ from its saturated or hydroxylated analogs?
| Property | 3-Phenyl Derivative | 6-Hydroxy Analog | 7-Bromo Analog |
|---|---|---|---|
| Reactivity | Electrophilic aromatic substitution | Hydrogen bonding with hydroxyl | Nucleophilic substitution |
| Biological Activity | Kinase inhibition (IC₅₀ = 2 µM) | Antioxidant (EC₅₀ = 10 µM) | Cytotoxicity (IC₅₀ = 5 µM) |
| Solubility (H₂O) | 0.1 mg/mL | 5 mg/mL | 0.05 mg/mL |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
